Kaikasaponin I
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H68O13 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,12aS,14bR)-9-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H68O13/c1-37(2)17-21-20-9-10-24-40(6)13-12-26(38(3,4)23(40)11-14-42(24,8)41(20,7)16-15-39(21,5)25(44)18-37)53-36-33(30(48)29(47)32(54-36)34(50)51)55-35-31(49)28(46)27(45)22(19-43)52-35/h9,21-33,35-36,43-49H,10-19H2,1-8H3,(H,50,51)/t21-,22+,23?,24?,25+,26-,27-,28-,29-,30-,31+,32-,33+,35-,36+,39+,40-,41+,42+/m0/s1 |
InChI Key |
PPWWANBMWAQXLQ-IBBORBRWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]1CC(C[C@H]2O)(C)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Biosynthetic Pathways and Chemoenzymatic Modifications of Kaikasaponin I
Elucidation of Precursor Biosynthesis (e.g., Isoprenoid Pathway, Squalene (B77637) Cyclization)
The journey to synthesizing Kaikasaponin I begins with the universal isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP). Plants utilize two distinct pathways to generate these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. For triterpenoid (B12794562) saponins (B1172615) like this compound, the precursors are primarily supplied by the cytosolic MVA pathway. researchgate.net
These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce squalene (C30), a linear hydrocarbon. The next critical step is the epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by squalene epoxidase (SE).
The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid saponin (B1150181) biosynthesis and a major branch point from primary metabolism (e.g., sterol synthesis). pnas.org This complex reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). For this compound, which possesses the sophoradiol (B1243656) aglycone, the relevant OSC is β-amyrin synthase (bAS). This enzyme cyclizes 2,3-oxidosqualene into the pentacyclic oleanane-type triterpene, β-amyrin. researchgate.netnih.gov This β-amyrin scaffold is the direct precursor to the sophoradiol aglycone.
Table 1: Key Stages in the Biosynthesis of the this compound Aglycone Precursor
| Stage | Starting Material | Key Enzyme(s) | Product | Cellular Location |
| Isoprenoid Precursor Synthesis | Acetyl-CoA | MVA pathway enzymes | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Cytosol |
| Squalene Synthesis | Farnesyl Pyrophosphate (FPP) | Squalene Synthase (SQS) | Squalene | Cytosol / ER |
| Epoxidation | Squalene | Squalene Epoxidase (SE) | 2,3-Oxidosqualene | Endoplasmic Reticulum (ER) |
| Cyclization | 2,3-Oxidosqualene | β-amyrin synthase (bAS) | β-amyrin | Endoplasmic Reticulum (ER) |
Identification and Characterization of Key Biosynthetic Enzymes (e.g., Cytochrome P450s, Glycosyltransferases)
Following the formation of the β-amyrin backbone, a series of oxidative modifications and subsequent glycosylations are required to produce this compound. These "tailoring" reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), which are responsible for the vast structural diversity of saponins. researchgate.netbeilstein-journals.org
Cytochrome P450s (CYP450s): These heme-thiolate proteins are crucial for hydroxylating the triterpene scaffold at specific positions. The aglycone of this compound is sophoradiol, which is 22β-hydroxy-β-amyrin. The formation of sophoradiol from β-amyrin requires hydroxylation at the C-22 position. Studies in related soyasaponin pathways have identified CYP450s responsible for such modifications. For instance, CYP72A566 from Glycyrrhiza uralensis has been identified as a C-22β hydroxylase in soyasapogenol B biosynthesis, a pathway that also involves sophoradiol as an intermediate. nih.gov Another important family, CYP93E, is known to hydroxylate β-amyrin and sophoradiol at the C-24 position to produce other soyasaponins, indicating the functional divergence and specificity within these enzyme families. pnas.orgfrontiersin.org The specific CYP450 responsible for the C-22β hydroxylation leading to sophoradiol in Sophora japonica is a key area of ongoing research.
UDP-dependent Glycosyltransferases (UGTs): Glycosylation is the final step, where sugar moieties are attached to the aglycone. This process is critical for the solubility and biological activity of saponins. nih.gov The structure of this compound, 3-O-[β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranosyl]sophoradiol, indicates a two-step glycosylation process at the C-3 hydroxyl group of the sophoradiol aglycone. glycoscience.ruresearchgate.net
First, a UGT attaches a glucuronic acid molecule to the C-3 hydroxyl of sophoradiol. A cellulose (B213188) synthase-derived glycosyltransferase (CSyGT) from licorice has been shown to catalyze this specific 3-O-glucuronosylation of triterpenoid aglycones. nih.gov
Second, another specific UGT adds a galactose molecule to the C-2 position of the previously attached glucuronic acid.
Identifying the precise UGTs from Sophora japonica or other source plants that perform these sequential, regioselective, and stereoselective steps is essential for pathway elucidation and synthetic biology applications. researchgate.netrsc.org
Table 2: Key Tailoring Enzymes in this compound Biosynthesis
| Enzyme Family | Function | Specific Reaction for this compound | Example Enzyme/Family |
| Cytochrome P450s | Aglycone Oxidation | Hydroxylation of β-amyrin at the C-22β position to form sophoradiol. | CYP72 family (putative) |
| UGTs (Step 1) | Initial Glycosylation | Attachment of UDP-glucuronic acid to the C-3 hydroxyl of sophoradiol. | CSyGT-like enzymes |
| UGTs (Step 2) | Chain Elongation | Attachment of UDP-galactose to the C-2' of the glucuronic acid moiety. | Specific Galactosyltransferase |
Transcriptomic and Metabolomic Approaches to Biosynthesis Pathway Mapping
Modern "omics" technologies are powerful tools for discovering the genes involved in complex metabolic pathways like that of this compound. By combining transcriptomic (gene expression) and metabolomic (metabolite profiling) data from saponin-producing plants, researchers can identify candidate genes that are co-expressed with the accumulation of specific saponins. biorxiv.org
For instance, transcriptomic analyses of Sophora japonica and Pueraria species, both known to produce kaikasaponins, have been performed to create extensive gene expression atlases. researchgate.netgenominfo.orgmdpi.com These studies identify thousands of unigenes, including numerous candidates for CYP450s, UGTs, and transcription factors. frontiersin.orgfrontiersin.org
By correlating the expression levels of these candidate genes with the concentration of this compound and its precursors in different tissues or under various conditions (e.g., elicitor treatment), a shortlist of the most likely biosynthetic genes can be generated. biorxiv.orgfrontiersin.org For example, a study on Glycyrrhiza uralensis identified a transcription factor, GubHLH3, that positively regulates the expression of soyasaponin biosynthetic genes, leading to increased levels of sophoradiol. nih.gov Similar approaches in Sophora japonica can pinpoint the specific enzymes and regulatory factors controlling this compound production. Metabolite profiling using techniques like UPLC-QTOF/MS has been instrumental in identifying and quantifying various saponins, including this compound, in plant extracts, providing the essential chemical data for these integrated analyses. isnff-jfb.comresearchgate.netnih.gov
Chemical Synthesis and Semi-Synthetic Derivatization of this compound
While the biosynthesis of this compound occurs naturally in plants, chemical and semi-synthetic methods offer alternative routes for its production, the creation of novel derivatives, and the study of structure-activity relationships. eupati.eunih.gov
The total chemical synthesis of a complex molecule like this compound from simple starting materials is a formidable challenge due to the stereochemically complex pentacyclic aglycone and the need for precise control over glycosylation. nih.govwikipedia.org A more common approach is semi-synthesis, where the naturally occurring aglycone (sophoradiol) or a related saponin is isolated and then chemically modified. eupati.eunih.govresearchgate.net
A key challenge in this process is regioselective glycosylation—the ability to attach a sugar moiety to a specific hydroxyl group on the aglycone. mdpi.combeilstein-journals.org To synthesize this compound from sophoradiol, chemists would need to:
Selectively protect the C-22 hydroxyl group of sophoradiol.
Perform a glycosylation reaction at the C-3 hydroxyl group with a protected glucuronic acid donor.
Selectively deprotect the glucuronic acid moiety to expose the C-2 hydroxyl group.
Perform a second glycosylation with a protected galactose donor.
Remove all protecting groups to yield the final product.
These steps require sophisticated strategies involving protecting groups and stereoselective activation of glycosyl donors to ensure the correct linkages (β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranosyl) are formed. beilstein-journals.orgnih.govnih.gov Alternatively, enzymatic approaches using isolated glycosyltransferases could offer high regioselectivity and stereoselectivity for these modifications under milder conditions. mdpi.commdpi.com
Semi-synthetic modifications are crucial for exploring the structure-activity relationship (SAR) of this compound. researchgate.netresearchgate.net By creating a series of analogues with different sugar units or modifications on the sophoradiol aglycone, researchers can determine which parts of the molecule are essential for its biological effects.
For example, studies on related sophoradiol glycosides have provided insights into the role of the sugar chain. The anticomplementary activity of sophoradiol glycosides was found to be influenced by the length of the sugar chain, with diglycosidic saponins (like this compound and soyasaponin III) showing more potent activity than the corresponding triglycosidic or monoglycosidic saponins. researchgate.netbiocrick.comebi.ac.uk In contrast, for anti-herpes virus activity, the triglycoside Kaikasaponin III was more potent than the diglycoside this compound, which in turn was more active than the monoglucuronide. researchgate.net Sophoradiol itself showed potent hepatoprotective activity, whereas glycosylation at the C-3 position to form this compound and III led to an increase in cytotoxicity in HepG2 cells. biocrick.comebi.ac.uk
These findings highlight that the biological activity is highly dependent on both the specific assay and the nature of the glycosylation. Furthermore, chemical modifications can impact the compound's stability, solubility, and pharmacokinetic profile. rsc.orgmdpi.com For instance, altering the sugar chain or modifying the aglycone can change the molecule's susceptibility to metabolic enzymes, thereby affecting its stability and duration of action in a biological system.
Pharmacological Mechanisms and Cellular/molecular Activities of Kaikasaponin I: Preclinical Investigations
In Vitro Mechanistic Studies
Hepatoprotective agents prevent damage to the liver. In vitro studies are crucial for assessing this activity by exposing liver cells (hepatocytes) to a toxin and then observing the protective effects of a test compound. A common method involves using carbon tetrachloride (CCl4) to induce injury in isolated hepatocytes or cell lines like HepG2. nih.gov The extent of damage and protection is quantified by measuring the levels of liver enzymes such as Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST) that leak from damaged cells, and by assessing markers of oxidative stress. nih.govmdpi.com
While direct studies on Kaikasaponin I are limited, research on the related compound Kaikasaponin III has demonstrated a significant inhibitory effect on liver injury in primary cultured rat hepatocytes. koreascience.kr Further illustrating this mechanism, studies on other hepatoprotective saponins (B1172615) like Saikosaponin-d show they can alleviate CCl4-induced liver injury by mitigating oxidative stress. nih.gov This is achieved by reducing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and boosting the activity of the body's own antioxidant enzymes within the liver cells. nih.govnih.gov For instance, in CCl4-intoxicated hepatocytes, treatment with Saikosaponin-d significantly decreased MDA levels and restored the activity of crucial antioxidant enzymes. nih.gov
Table 1: Effect of Saikosaponin-d on Oxidative Stress Markers in CCl4-Induced Hepatocytes
| Marker | Effect of CCl4 | Effect of Saikosaponin-d Treatment |
|---|---|---|
| Malondialdehyde (MDA) | Increased | Significantly Decreased nih.gov |
| Superoxide (B77818) Dismutase (SOD) | Decreased | Significantly Increased nih.gov |
| Glutathione (B108866) Peroxidase (GPx) | Decreased | Significantly Increased nih.gov |
The antioxidant capacity of a compound can be measured through its ability to neutralize unstable molecules known as free radicals. Radical scavenging assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) are common in vitro methods. semanticscholar.orgsld.cu In these tests, the compound's ability to donate an electron or hydrogen atom to the radical is measured, with the effectiveness often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals). sld.cumdpi.com
Beyond direct scavenging, another key antioxidant mechanism is the induction of Phase II detoxification enzymes, which form the body's endogenous antioxidant defense system. nih.govmdpi.com These enzymes, including quinone reductase (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), neutralize harmful reactive oxygen species. nih.govejgm.co.ukresearchgate.net
Studies have shown that Kaikasaponin III possesses antioxidant activity in vitro. koreascience.krbenthamscience.com It has been found to promote the activity of Phase II enzymes, including SOD, catalase, and glutathione peroxidase, thereby enhancing the cellular free radical-scavenging systems. ejgm.co.uk This upregulation of the endogenous antioxidant system is a key mechanism for its protective effects. ejgm.co.uk
Table 2: Antioxidant Mechanisms of Related Saponins
| Compound | Assay/Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Kaikasaponin III | SOD, Catalase, GPx | Increased activity | ejgm.co.uk |
| Saikosaponin-d | SOD, Catalase, GPx | Increased activity | nih.gov |
Inflammation is a biological response involving the production of various signaling molecules. Key pro-inflammatory mediators include the enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). scielo.brresearchgate.netnih.gov The inhibition of these mediators is a primary target for anti-inflammatory drugs. In vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, are widely used to screen compounds for anti-inflammatory activity. scielo.brnih.govbioline.org.br
Table 3: Anti-inflammatory Effects of Buddlejasaponin IV on LPS-Stimulated Macrophages
| Mediator | Effect of Buddlejasaponin IV Treatment |
|---|---|
| iNOS Expression | Significantly Inhibited nih.gov |
| COX-2 Expression | Significantly Inhibited nih.gov |
| TNF-α Production | Significantly Reduced nih.gov |
| IL-1β Production | Significantly Reduced nih.gov |
Metabolic regulation involves controlling blood sugar (hypoglycemic effects) and lipid levels (hypolipidemic effects). A key strategy for managing hyperglycemia is to inhibit digestive enzymes like α-amylase and α-glucosidase, which are responsible for breaking down carbohydrates into absorbable glucose. researchgate.netisciii.esnih.gov Inhibiting these enzymes slows carbohydrate digestion and reduces the post-meal spike in blood glucose.
Preclinical studies have consistently reported that Kaikasaponin III exhibits both hypoglycemic and hypolipidemic effects. koreascience.krbenthamscience.comkoreamed.orgthieme-connect.de The proposed mechanism for these effects is linked to its ability to modulate antioxidant enzyme activities, which can be disrupted in diabetic states. ejgm.co.ukkoreamed.org While direct enzyme inhibition assays for this compound on α-amylase or α-glucosidase are not specified in the available literature, this is a common mechanism for many natural compounds, including other saponins. mdpi.com For example, various plant extracts rich in flavonoids and saponins have demonstrated potent inhibitory activity against both α-amylase and α-glucosidase in vitro. mdpi.comfrontiersin.org
Antithrombotic agents prevent the formation of blood clots (thrombi). The coagulation cascade is a series of enzyme activations that can be initiated by two main pathways: intrinsic and extrinsic. mdpi.com The extrinsic pathway is triggered by Tissue Factor (TF), a protein that becomes exposed upon vessel injury. uzh.ch In vitro assays to measure antithrombotic activity include monitoring coagulation parameters like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), which assess the extrinsic and intrinsic pathways, respectively. preprints.org
Research has indicated that Kaikasaponin III possesses antithrombotic activity. researchgate.net A study in streptozotocin-induced diabetic rats, a model associated with a pro-thrombotic state, found that Kaikasaponin III prolonged bleeding time and plasma clotting time. ejgm.co.uk The same study noted an effect on Tissue Factor activity, suggesting that Kaikasaponin III's antithrombotic action may be mediated through the modulation of the coagulation cascade. ejgm.co.uk This indicates a potential to interfere with the physiological initiation of blood clotting.
The immune system is broadly divided into cellular immunity (mediated by T-lymphocytes) and humoral immunity (mediated by antibodies produced by B-lymphocytes). nih.gov Immunomodulatory compounds can either suppress or stimulate these responses.
Literature describes Kaikasaponin III as an immunosuppressive saponin (B1150181). ejgm.co.uk This suggests it may have an inhibitory effect on immune responses. However, specific in vitro studies detailing the precise mechanisms of this compound or III on T-cell and B-cell proliferation, cytokine profiles of different T-helper subsets, or antibody production are not extensively documented in the available scientific literature. Further research is needed to elucidate the specific cellular and molecular targets of this compound within the immune system.
Antiproliferative and Chemopreventive Activities in Cancer Cell Lines (General Saponin Context)
Saponins, a diverse group of glycosides found in many plants, have garnered significant attention for their potential in cancer chemotherapy. nih.gov Their complex structures contribute to a wide range of biological activities, including the ability to halt the proliferation of cancer cells and prevent the development of cancer. nih.govnih.gov The anticancer effects of saponins are multifaceted, involving mechanisms such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cellular invasion. nih.gov
The antiproliferative activity of saponins has been demonstrated across various human cancer cell lines. cabidigitallibrary.orgnih.gov For instance, studies have shown that saponin fractions can inhibit the growth of breast cancer cell lines like MCF-7. cabidigitallibrary.org The cytotoxic effects of saponins appear to be selective for cancer cells, with less impact on normal cells at similar concentrations. mdpi.com This selectivity is a crucial aspect of their potential as anticancer agents. The mechanism behind this cytotoxicity often involves the induction of apoptosis through the activation of caspase-3 and an increase in the expression of the pro-apoptotic BAX gene, while suppressing the anti-apoptotic protein Bcl-2. mdpi.com
Chemoprevention, the use of natural or synthetic substances to reduce the risk of cancer, is another area where saponins show promise. nih.gov Phytochemicals, including saponins, can act as blocking or suppressing agents in the process of carcinogenesis. nih.gov They can interfere with the initiation, promotion, and progression stages of cancer by modulating various cell signaling pathways. nih.govnih.gov The chemopreventive potential of saponins is linked to their ability to induce apoptosis and modulate key cellular signaling pathways involved in cancer development. nih.govnih.gov
Interactive Table: Antiproliferative Activity of Saponins in Cancer Cell Lines
| Saponin Source/Type | Cancer Cell Line | Observed Effect | Key Findings |
|---|---|---|---|
| Chlorophytum borivilianum crude saponin extract | Human Breast Cancer (MCF-7) | Antiproliferative | Showed significant percentage inhibition of cell growth. cabidigitallibrary.org |
| General Saponins | Hepatic Carcinoma (HEPG2), Human Colon Cancer (HT29) | Cytotoxic | Induced apoptosis by enhancing caspase-3 activation and BAX gene expression, while suppressing Bcl-2. mdpi.com |
| Steroidal Saponins | Various human and animal cancer cell lines (including drug-resistant ones) | Antiproliferative | Exerted anticancer effects mainly by inducing apoptosis and cell cycle arrest through multiple pathways. spandidos-publications.com |
| Cynara cardunculus extract (high in phenolics, likely contains saponins) | Amelanotic Melanoma (C32), Renal Adenocarcinoma (ACHN) | Antiproliferative | Showed significant antiproliferative activity after 48 hours of incubation. nih.gov |
Antiviral and Antimicrobial Properties (General Saponin Context)
Saponins exhibit a broad spectrum of antimicrobial and antiviral activities. nih.govresearchgate.net Their detergent-like properties, stemming from their amphipathic nature (having both water-loving and fat-loving parts), are thought to contribute to their ability to disrupt the membranes of microorganisms. nih.govxiahepublishing.com
In the context of antiviral activity, saponins have been shown to be effective against a variety of viruses. nih.govnih.gov Their mechanisms of action can include interfering with the attachment of the virus to host cells, disrupting the viral envelope, or inhibiting viral replication processes. researchgate.netnih.gov For example, some triterpenoid (B12794562) saponins have demonstrated activity against Herpes Simplex Virus type 1 (HSV-1) by inhibiting viral DNA synthesis or capsid protein synthesis. nih.gov Saponins have also been investigated for their potential against viruses like HIV and Hepatitis C virus (HCV). plos.org In the case of HCV, saponin treatment was found to inhibit viral propagation. plos.org
Saponins also possess significant antimicrobial properties against a range of bacteria and fungi. mdpi.commedcraveonline.com They can act as bactericidal or bacteriostatic agents. qeios.com The antimicrobial efficacy of saponins can vary depending on the specific saponin and the target microorganism. medcraveonline.com For instance, saponins from Melanthera elliptica have shown activity against pathogenic bacteria. nih.gov An interesting area of research is the synergistic effect of saponins with conventional antibiotics. nih.govmedcraveonline.com Combining saponins with antibiotics can potentially enhance the efficacy of the antibiotic, which could be a strategy to combat antibiotic resistance. nih.gov However, it's noteworthy that in some cases, saponins did not show a synergistic effect and in one study even appeared to enhance the growth of E. coli at a certain concentration. qeios.comnih.gov
Interactive Table: Antimicrobial and Antiviral Properties of Saponins
| Saponin/Source | Target Organism | Activity | Key Findings |
|---|---|---|---|
| Triterpenoid Saponins | Herpes Simplex Virus type 1 (HSV-1) | Antiviral | Inhibited viral DNA synthesis or capsid protein synthesis. nih.gov |
| General Saponins | Hepatitis C Virus (HCV) | Antiviral | Inhibited HCV propagation in cell culture. plos.org |
| Melanthera elliptica Saponins | Escherichia coli, Shigella flexneri | Antibacterial | Demonstrated bactericidal effects. qeios.com |
| Quillaja saponaria Saponins | E. coli | Growth Enhancement | At a specific concentration, enhanced the growth of E. coli strains. nih.gov |
In Vivo Animal Model Studies for Mechanistic Elucidation
Modulation of Liver Injury Biomarkers and Histopathological Changes
In preclinical animal models, the potential of natural compounds to protect the liver from damage induced by toxins or drugs is often evaluated. nih.govbiomedpharmajournal.org Liver injury is typically assessed by measuring the levels of key biomarkers in the blood and by examining liver tissue for histopathological changes. researchgate.net
Commonly used animal models for inducing liver damage include administration of substances like acetaminophen, carbon tetrachloride (CCl4), or a combination of drugs such as isoniazid (B1672263) and rifampicin. researchgate.netbsmiab.orgmdpi.com These agents cause liver cell damage, leading to the release of liver enzymes into the bloodstream. Key biomarkers of liver injury include alanine transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). researchgate.net Elevated levels of these enzymes in the serum are indicative of liver damage. bsmiab.org
Studies on various plant extracts and phytochemicals have shown that they can mitigate the increase in these liver injury biomarkers. nih.govbsmiab.org For example, treatment with hepatoprotective agents in animal models of liver toxicity has been shown to significantly lower the elevated serum levels of ALT, AST, and ALP. researchgate.net
Histopathological examination of liver tissue provides a visual confirmation of the extent of damage and the protective effects of the tested compounds. In animals with induced liver toxicity, liver sections often show signs of necrosis (cell death), inflammation, and changes in the normal liver architecture. researchgate.netmdpi.com Treatment with hepatoprotective substances has been observed to reduce these pathological changes, showing less necrosis and inflammation, and a more preserved liver structure. researchgate.net
Interactive Table: Modulation of Liver Injury Markers in Animal Models by Natural Compounds
| Inducing Agent | Animal Model | Treatment | Effect on Liver Biomarkers | Histopathological Findings |
|---|---|---|---|---|
| Isoniazid + Rifampicin | Experimental Animals | Annona squamosa extract | Significant decrease in total bilirubin, ALP, AST, ALT, and γ-GT. researchgate.net | Minimal inflammation and preserved lobular architecture compared to the toxic group. researchgate.net |
| Acetaminophen | Mice | Solanum villosum leaf extract | Significantly lowered ALT, AST, and ALP activities. bsmiab.org | Not detailed in the provided text. |
| Carbon Tetrachloride (CCl4) | Mice | Lactobacillus strains | Reduction in hepatocellular necrosis and inflammatory cell infiltration. mdpi.com | Pathological damage was reduced. mdpi.com |
| Simvastatin | Rodents | Protopine | Not detailed in the provided text. | Not detailed in the provided text. biomedpharmajournal.org |
Regulation of Glucose and Lipid Metabolism in Diabetic and Hyperlipidemic Models
Animal models are crucial for studying metabolic disorders like diabetes and hyperlipidemia. nih.gov High-fat diets are commonly used to induce hyperlipidemia in animals, leading to elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), and often a decrease in high-density lipoprotein cholesterol (HDL-C). archivesofmedicalscience.comfrontiersin.org
Phytochemicals, including saponins, have been investigated for their potential to regulate glucose and lipid metabolism in these models. mdpi.com For instance, studies have shown that certain interventions can lead to a significant reduction in serum TC, TG, and LDL-C levels in hyperlipidemic mice. archivesofmedicalscience.com The liver plays a central role in lipid metabolism, and in hyperlipidemic states, there can be an overproduction of very-low-density lipoprotein (VLDL), contributing to elevated blood lipids. frontiersin.org
The gut microbiota is increasingly recognized as a key player in metabolic regulation, and the "gut-liver axis" highlights the interaction between the gut, its microbes, and the liver. mdpi.com Saponins can influence lipid metabolism by modulating the composition and metabolic activity of the gut microbiota. mdpi.com For example, some saponins are thought to improve lipid profiles by restoring the balance of gut bacteria and influencing the production of microbial metabolites. mdpi.com
In diabetic animal models, phytochemicals are also being explored for their anti-diabetic properties. mdpi.com These compounds may exert their effects through various mechanisms, including inhibiting glucose absorption in the gut, enhancing glucose uptake by cells, and improving pancreatic β-cell function and insulin (B600854) secretion. mdpi.com
Interactive Table: Regulation of Glucose and Lipid Metabolism in Animal Models
| Condition | Animal Model | Intervention | Key Findings on Lipid/Glucose Metabolism |
|---|---|---|---|
| Hyperlipidemia | High-fat diet-induced mice | Lactobacillus strains | Decreased Total Cholesterol (TC), Triglycerides (TG), and Low-Density Lipoprotein Cholesterol (LDL-C). archivesofmedicalscience.com |
| Hyperlipidemia | High-fat diet-induced mice | Taurochenodeoxycholic acid (TCDCA) | Significant ameliorating effect on dietary hyperlipidemia, potentially through glycerophospholipid metabolism. frontiersin.org |
| Lipid Metabolism Disorder | General | Saponins | Can alleviate lipid metabolism disorders by regulating gut function and the gut-liver axis. mdpi.com |
| Diabetes | db/db mice, STZ-induced rats | Phytochemicals | Can inhibit glucose absorption, increase glucose uptake, and enhance insulin secretion. mdpi.com |
Assessment of Anti-inflammatory Efficacy in Disease Models
The anti-inflammatory properties of phytochemicals are often evaluated in various animal models of inflammation. nih.govmdpi.com These models mimic aspects of human inflammatory diseases and allow for the assessment of a compound's ability to reduce inflammation. nih.gov
Commonly used models of acute inflammation include carrageenan-induced paw edema and pleurisy. mdpi.com In the paw edema model, an inflammatory agent is injected into the paw of a rodent, causing swelling. The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory effect. nih.gov The pleurisy model involves inducing inflammation in the pleural cavity, which allows for the collection and analysis of inflammatory exudate and the measurement of leukocyte migration. mdpi.com
For studying chronic inflammation, models like formalin-induced paw edema and complete Freund's adjuvant (CFA)-induced arthritis are utilized. mdpi.com The formalin test has two phases, an early neurogenic phase and a later inflammatory phase, making it useful for distinguishing between different mechanisms of action. mdpi.com CFA-induced arthritis is a model that resembles human rheumatoid arthritis and involves significant leukocyte infiltration and the release of inflammatory mediators like IL-1β and TNF-α. mdpi.com
Studies using these models have demonstrated that various plant extracts and phytochemicals can significantly inhibit inflammation. nih.gov For example, an ethanolic extract of Taheebo was shown to have significant anti-inflammatory effects in carrageenan-induced paw edema and other models. nih.gov The mechanisms underlying these anti-inflammatory effects often involve the modulation of key signaling pathways such as NF-κB, MAPKs, and STAT, which are crucial in the inflammatory response. mdpi.comnih.gov
Interactive Table: Anti-inflammatory Efficacy in Animal Disease Models
| Inflammatory Model | Animal | Intervention | Observed Anti-inflammatory Effects |
|---|---|---|---|
| Carrageenan-induced paw edema | Rodents | Ethanolic extract of Taheebo | Significant inhibition of inflammation. nih.gov |
| Formalin-induced paw edema | Rodents | General anti-inflammatory agents | Reduction of edema in the later inflammatory phase. mdpi.com |
| Complete Freund's Adjuvant (CFA)-induced arthritis | Rats | General anti-inflammatory agents | Decrease in paw inflammation. mdpi.com |
| Carrageenan-induced pleurisy | Rodents | General anti-inflammatory agents | Reduction in pleural exudate volume and leukocyte migration. mdpi.com |
Investigation of Antithrombotic Actions
Antithrombotic agents are substances that reduce the formation of blood clots (thrombi). mdpi.com Their efficacy can be investigated in vivo using various animal models. These models aim to induce thrombosis and then assess the ability of a test compound to prevent or dissolve the clot. nih.gov
One common method for inducing thrombosis in animal models is through the application of ferric chloride (FeCl3) to a carotid artery, which causes endothelial injury and subsequent thrombus formation. nih.gov The effectiveness of an antithrombotic agent can be measured by the rate of recanalization (restoration of blood flow) in the occluded vessel. nih.gov Another model involves electrically induced carotid artery thrombosis, where the time to thrombus occlusion and the weight and length of the resulting thrombus are measured. nih.gov
The antithrombotic effects of various natural compounds, including flavonoids and sulfated polysaccharides, have been studied in these models. nih.govnih.gov For example, some flavonols have been shown to prevent platelet aggregation in vivo. nih.gov The proposed mechanism for the antithrombotic action of certain flavonoids involves their ability to scavenge free radicals, which in turn can help preserve the function of endothelial-derived factors that inhibit thrombosis. nih.gov
Interactive Table: Investigation of Antithrombotic Actions in Animal Models
| Thrombosis Model | Animal | Intervention | Key Antithrombotic Findings | Proposed Mechanism |
|---|---|---|---|---|
| FeCl3-induced carotid artery thrombosis | Mice | Sulfated polysaccharide (MS-1) | Marked thrombolytic activity and increased recanalization rate. nih.gov | Potentiation of thrombin inhibition by heparin cofactor-II and antithrombin-III. nih.gov |
| Electrically-induced carotid artery thrombosis | Rats | Sulfated polysaccharide (MS-1) | Strong antithrombotic activity, reduced thrombus weight and length, and prolonged occlusion time. nih.gov | Not detailed in the provided text. |
| Blood-superfused collagen strip | Not specified | Quercetin, Rutin (B1680289) (Flavonols) | Prevented platelet aggregation. nih.gov | Scavenging of free radicals, preserving endothelial prostacyclin and EDRF. nih.gov |
| General antithrombotic studies | Not specified | Tachyplesin I (antimicrobial peptide) | Increased bleeding time and clotting time, inhibited platelet aggregation and thrombosis. mdpi.com | Interference with the PI3K/protein kinase B (AKT) pathway. mdpi.com |
Based on a comprehensive review of available scientific literature, a detailed article on the specific pharmacological and molecular activities of This compound as per the requested outline cannot be generated. Preclinical investigations focusing on the explicit molecular targets and signaling pathways outlined—such as specific enzyme modulation, receptor-ligand interactions, transcription factor regulation, and systems pharmacology—for this compound are not extensively available in published research.
Scientific studies confirm that this compound is a distinct chemical entity, a triterpenoid saponin that has been isolated from sources like the buds of Sophora japonica L. glycoscience.ru It is structurally different from the more extensively researched Kaikasaponin III . glycoscience.ru Research indicates that this compound is found in plants like Pueraria flower, although often in much lower quantities than Kaikasaponin III, which may contribute to the disparity in research focus. isnff-jfb.comwindows.net
Limited studies have touched upon the bioactivity of this compound. For instance, one study involved preparing this compound from Kaikasaponin III to compare their hepatoprotective effects. The findings suggested that this compound exhibited more potent hepatoprotective activity than Kaikasaponin III in primary cultured rat hepatocytes. nih.gov
However, a thorough search did not yield specific data regarding the following for this compound:
Molecular Target Identification and Signaling Pathway Analysis
Systems Pharmacology and Network Analysis Approaches:There are no available systems pharmacology or network analysis studies that focus specifically on the interaction network of this compound.
Due to this lack of specific preclinical data for this compound, generating a scientifically accurate and informative article that adheres strictly to the provided outline is not possible. The available body of research is concentrated on related compounds, particularly Kaikasaponin III.
Structure Activity Relationship Sar Studies of Kaikasaponin I and Analogues
Correlation of Specific Structural Elements with Biological Activity
The bioactivity of saponins (B1172615), including Kaikasaponin I, is determined by the interplay of its constituent parts: the aglycone (sapogenin) and the attached sugar chains (glycosyl moieties). nih.gov Variations in either of these components can significantly alter the compound's pharmacological profile.
Glycosylation, the attachment of sugar moieties to the aglycone, is a critical determinant of a saponin's biological activity. nih.govfrontiersin.org The number, type, and linkage of these sugars, as well as their attachment points on the aglycone, can profoundly influence properties such as solubility, cell membrane permeability, and interaction with biological targets. frontiersin.orgmdpi.com
Research on related saponins has shown that the nature of the sugar chain significantly impacts activity. For instance, in a study comparing different saponins, the presence and structure of the sugar moiety at specific positions were directly correlated with the compound's efficacy.
Table 1: Influence of Glycosylation on Biological Activity of Saponin (B1150181) Analogues This table is a representative example based on general findings for saponins, as specific comparative data for this compound analogues is limited in the provided search results.
| Compound Analogue | Glycosylation Pattern | Observed Biological Activity Change |
|---|---|---|
| Analogue A | Removal of terminal sugar | Decreased Activity |
| Analogue B | Change from glucose to rhamnose | Altered Specificity |
| Analogue C | Addition of a sugar chain at a new position | Increased Potency |
| Aglycone (No sugars) | N/A | Loss of Activity |
The aglycone, or non-sugar part of the saponin, provides the foundational structure that is decorated by glycosyl groups. In this compound, this core is the triterpenoid (B12794562) sapogenin, Sophoradiol (B1243656). This scaffold itself possesses intrinsic biological properties, and its structural features are fundamental to the activity of the resulting saponin. researchgate.net The rigidity, stereochemistry, and functionalization of the scaffold dictate how the molecule presents its sugar moieties and interacts with target proteins or membranes. nih.govmdpi.com
Functional groups on the aglycone, particularly hydroxyl (-OH) groups, are of paramount importance for biological activity. wisdomlib.org The position and number of hydroxyl groups can dramatically affect a molecule's properties. mdpi.com For many phenolic compounds, the hydroxyl group is essential for their antioxidant and antimicrobial activities. mdpi.comnih.gov These groups can participate in hydrogen bonding with target enzymes or receptors, a critical factor in molecular recognition and binding affinity. wisdomlib.org
In a study on Kaikasaponin III, which shares the sophoradiol scaffold, it was noted that the presence of a hydroxyl group at C-24 could reduce its anticomplementary activity. researchgate.net This highlights the specific and sometimes counterintuitive role that substituents can play. The presence of a hydroxyl group is often crucial for the activity of antimicrobial compounds, and this activity can be enhanced by other structural features like delocalized electrons in an aromatic system. nih.gov The reactivity and solubility of organic compounds are heavily influenced by hydroxyl groups. wisdomlib.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies represent a computational approach to understanding SAR by developing mathematical models that correlate the chemical structure of compounds with their biological activity. oncodesign-services.commdpi.com These models are powerful tools in drug discovery for predicting the activity of novel molecules, thereby saving time and resources. oncodesign-services.comresearchgate.net
The goal of QSAR is to create a reliable predictive model based on a set of known molecules (a training set). frontiersin.org This is achieved by calculating various molecular descriptors for each compound—these can be electronic, steric, hydrophobic, or topological properties—and then using statistical methods, like multi-linear regression, to find a correlation with their measured biological activity. mdpi.com
A well-validated QSAR model can be expressed as an equation that quantifies the impact of different descriptors on activity. researchgate.net The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures to ensure its reliability for screening new, untested compounds. researchgate.net These models are increasingly accepted in regulatory decision-making as alternatives to animal testing. frontiersin.org
Computational chemistry offers a suite of tools that complement and expand upon traditional SAR and QSAR studies. schrodinger.com These methods allow researchers to visualize and analyze molecules in three dimensions, providing deep insights into how they interact with biological targets at an atomic level. researchgate.net
Techniques such as molecular docking can predict the preferred binding orientation of a ligand to a receptor, helping to explain why certain structural features are important for activity. unipa.it Molecular dynamics simulations can then be used to study the stability of this interaction over time. medchemica.com These physics-based computational methods can accurately simulate and predict relevant molecular properties, accelerating the design of novel therapeutic agents. schrodinger.combenthambooks.com By combining these computational approaches, researchers can explore vast chemical spaces and optimize lead compounds much more efficiently than through synthesis and laboratory testing alone. schrodinger.comunipa.it
Analytical Methodologies for Quantification and Quality Control of Kaikasaponin I
Advanced Chromatographic Quantification Methods
Chromatographic techniques form the cornerstone of saponin (B1150181) analysis, providing the necessary separation of these complex molecules from intricate sample matrices. The choice of method depends on the specific requirements of the analysis, such as the need for high resolution, speed, or universal detection.
High-Performance Liquid Chromatography (HPLC) with UV, ELSD, and PDA Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and purification of saponins (B1172615). nih.gov Reversed-phase (RP-HPLC) on C18 columns is the most common approach, utilizing mobile phases typically composed of acetonitrile and/or methanol (B129727) with water, often with additives like acetic acid to improve peak shape. nih.gov
UV Detection: The utility of Ultraviolet (UV) detection for many saponins, including Kaikasaponin I, can be limited due to the lack of significant chromophores in their molecular structure. nih.govscribd.com However, analysis is sometimes possible at low wavelengths, such as 205 nm. nih.gov A simplified HPLC-UV method developed for soyasaponins demonstrated a detection limit of 0.065 micromol/g for soyasaponin I, a structurally related compound. nih.gov
Evaporative Light Scattering Detection (ELSD): To overcome the limitations of UV detection, ELSD is frequently employed. nih.govscribd.com This detector provides a more universal response for non-volatile analytes like saponins. The principle involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. This method is highly effective for quantifying compounds that lack a UV chromophore and has been successfully applied to the analysis of various saponins. researchgate.netresearchgate.net
Photodiode Array (PDA) Detection: A PDA detector is a more advanced form of UV detector that captures the entire UV-visible spectrum for each point in the chromatogram. This capability is valuable for assessing peak purity and aiding in the tentative identification of compounds by comparing their UV spectra with known standards.
Table 1: Representative HPLC Parameters for Saponin Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or Octadecylsilyl (ODS) nih.gov |
| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water, often with acid modifiers (e.g., acetic acid) nih.gov |
| Detector | UV (low wavelength, e.g., ~205 nm), ELSD, or PDA nih.govnih.gov |
| Flow Rate | 0.8 - 1.2 mL/min |
| Temperature | Ambient or controlled (e.g., 25-35 °C) |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. These characteristics make UPLC an ideal platform for high-throughput screening and quality control of herbal extracts containing this compound. The enhanced efficiency allows for the rapid processing of numerous samples without sacrificing analytical performance. The hyphenation of UPLC with advanced mass spectrometry detectors (UPLC-MS) is particularly powerful for the comprehensive characterization of complex saponin mixtures from crude extracts. researchgate.netmdpi.com
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of intact saponins like this compound by Gas Chromatography (GC) is not feasible due to their high molecular weight and non-volatile nature. researchgate.net Therefore, GC analysis requires a two-step process:
Hydrolysis: The saponin glycoside is first hydrolyzed (typically using acid) to cleave the sugar moieties, yielding the aglycone, or sapogenin.
Derivatization: The resulting sapogenin is then chemically modified to create a more volatile and thermally stable derivative, often through silylation.
This derivatized sapogenin can then be analyzed by GC. While this method does not quantify the intact this compound, it is a robust technique for analyzing its core triterpenoid (B12794562) structure and is widely used for profiling the sapogenin content in plant materials. nih.gov
Mass Spectrometry-Based Quantification
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of saponins. When coupled with a chromatographic inlet, it provides unparalleled selectivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)
The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is the most powerful and widely used technique for the definitive identification and quantification of saponins in complex mixtures. mdpi.com
LC-MS: In this configuration, the mass spectrometer serves as a highly sensitive and selective detector for the HPLC or UPLC system. It provides the molecular weight of the eluting compounds, which is a critical piece of information for identifying this compound.
LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) offers even greater analytical power. nih.gov In this technique, a specific ion (the precursor ion) corresponding to this compound is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), analysts can achieve extremely high selectivity and sensitivity, enabling the quantification of this compound at very low levels (e.g., ng/mL) even in complex biological matrices like blood plasma. nih.gov A reliable LC-MS/MS method was developed for the quantification of five other bioactive saponins in rat plasma, demonstrating lower limits of quantitation in the range of 2.3-3.5 ng/mL. nih.gov
Table 2: Common Parameters in Mass Spectrometry for Saponin Analysis
| Parameter | Typical Setting/Mode |
|---|---|
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Analysis Mode | Full Scan (for identification), Selected Ion Monitoring (SIM, for quantification), Multiple Reaction Monitoring (MRM, for high-selectivity quantification) nih.gov |
| Mass Analyzer | Quadrupole (Q), Time-of-Flight (TOF), Ion Trap, Orbitrap |
| Fragmentation | Collision-Induced Dissociation (CID) for MS/MS experiments |
Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to standard GC analysis, GC-MS of this compound requires prior hydrolysis and derivatization to analyze its sapogenin. researchgate.net The coupling of a mass spectrometer to the gas chromatograph provides definitive identification of the resulting aglycone. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum, or "fingerprint." This spectrum can be compared to spectral libraries for confident identification. nih.gov GC-MS is a standard method for profiling the types and quantities of sapogenins in various plant species after hydrolysis. nih.govresearchgate.net
Table 3: Typical GC-MS Conditions for Sapogenin Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Capillary column such as HP-5MS or DB-23 mdpi.commdpi.com |
| Carrier Gas | Helium mdpi.commdpi.com |
| Injection Mode | Split or Splitless mdpi.com |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 250°C) mdpi.com |
| Ionization Mode | Electron Impact (EI), typically at 70 eV mdpi.com |
| Detector | Mass Spectrometer scanning a defined mass range (e.g., 45-600 m/z) mdpi.com |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Acetic Acid |
| Methanol |
| Soyasaponin I |
| Oleanolic acid |
Spectroscopic Quantification Techniques
While direct spectroscopic quantification of this compound using methods like UV-Vis or Nuclear Magnetic Resonance (NMR) spectroscopy as a standalone technique is not extensively documented in dedicated studies, these technologies are integral to chromatographic methods.
UV-Vis Spectroscopy in HPLC: Triterpenoid saponins, including this compound, often lack a strong chromophore, which can make direct UV-Vis spectrophotometric quantification challenging. However, in High-Performance Liquid Chromatography (HPLC), UV detection is commonly used for the quantification of saponins. The analysis is typically performed at low wavelengths, such as 205 nm, where the saponins exhibit some absorbance thepharmajournal.com. For instance, in the simultaneous analysis of isoflavones and saponins in Puerariae Flos, HPLC with a photodiode array (PDA) detector was used, which allows for the selection of the optimal wavelength for detection researchgate.net.
NMR Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for the structural elucidation and quantification of natural products. For saponins, 1H-NMR and 13C-NMR are used to identify the structure of the compounds, including the aglycone and sugar moieties researchgate.netfrontiersin.org. While not commonly reported as a routine method for the sole quantification of this compound, qNMR can be used for the simultaneous determination of multiple components in an extract. The principle of qNMR relies on the direct proportionality between the integral of a specific resonance signal and the number of nuclei contributing to that signal.
Validation of Analytical Methods: Precision, Accuracy, Linearity, Limits of Detection and Quantification
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the quantification of this compound, typically as part of a multi-component analysis of a plant extract, methods are validated according to guidelines from the International Council for Harmonisation (ICH).
A validated Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) method has been used for the simultaneous quantification of 29 components, including this compound, in Flos Puerariae norfeed.net. The validation of such methods typically includes the following parameters:
Linearity: The linearity of the method is assessed by creating a calibration curve with a series of standard solutions at different concentrations. The correlation coefficient (R²) is expected to be close to 1.000, indicating a strong linear relationship between the concentration and the detector response researchgate.netsciensage.info.
Precision: Precision is evaluated at two levels: intra-day and inter-day precision. This is determined by analyzing the same sample multiple times on the same day and on different days, respectively. The results are expressed as the relative standard deviation (RSD), which should be within acceptable limits (typically < 2-3%) researchgate.net.
Accuracy: Accuracy is often determined through recovery studies. A known amount of the standard is added to a sample, and the mixture is analyzed. The recovery is calculated as the percentage of the measured amount versus the added amount. Acceptable recovery values are generally in the range of 95-105% researchgate.net.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at an S/N of about 3 and LOQ at an S/N of about 10 norfeed.net.
The following interactive table summarizes typical validation parameters for HPLC-based methods used for the quantification of saponins in plant extracts.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | ≥ 0.999 | Assesses the proportional relationship between analyte concentration and instrument response. |
| Precision (RSD%) | Intra-day: < 2% Inter-day: < 3% | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (Recovery %) | 95% - 105% | Determines the closeness of the measured value to the true value. |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Application in Phytochemical Profiling and Standardization of Plant Extracts
Analytical methodologies for this compound are crucial for the phytochemical profiling and standardization of various medicinal plant extracts. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) has proven to be a powerful technique for the rapid identification of chemical constituents in complex herbal formulas and plant extracts researchgate.netnih.govnih.gov.
In the phytochemical analysis of Flos Puerariae, this compound has been identified as one of the key saponin components phcogres.comnih.gov. The presence and quantity of this compound, along with other marker compounds, can serve as an indicator of the quality and authenticity of the plant material. For instance, a study on Flos Puerariae from different sources revealed significant differences in the quality and quantity of isoflavones and saponins, highlighting the importance of such analyses for standardization norfeed.net.
The development of chemical fingerprints using HPLC allows for the qualitative and quantitative assessment of herbal extracts. In the fingerprint analysis of Flos Puerariae, specific peaks corresponding to various compounds, including saponins like this compound, are used to create a characteristic profile for the herb nih.gov. This fingerprint can then be used to ensure batch-to-batch consistency and to distinguish the authentic herb from adulterants.
Pharmacokinetic and Metabolic Studies of Kaikasaponin I Mechanistic Focus
Investigation of Absorption and Distribution Mechanisms in Animal Models
The absorption of saponins (B1172615) from the gastrointestinal tract is often a complex process. While specific studies detailing the absorption and distribution mechanisms solely for Kaikasaponin I are limited, its presence has been confirmed in in vivo models. A study involving the oral administration of Puerariae Flos extract to rats identified this compound in biological samples, indicating that it is absorbed from the gastrointestinal tract into systemic circulation nih.gov.
The absorption of saponins is generally considered to be relatively low. The initial step in the absorption of many glycosidic compounds, including saponins, often involves the metabolic action of intestinal microflora. These microorganisms can hydrolyze the sugar moieties, leading to the formation of aglycones or less glycosylated saponins, which are then more readily absorbed.
Once absorbed, the distribution of this compound throughout the body has not been extensively detailed. However, for many saponins, distribution can be influenced by their physicochemical properties. The presence of both a hydrophobic aglycone and hydrophilic sugar chains gives them an amphipathic nature, which can affect their interaction with cell membranes and their distribution into various tissues.
Detailed Analysis of Metabolic Pathways in Biological Systems
The metabolism of this compound, like other saponins, is expected to involve a series of biotransformation reactions that modify its structure and facilitate its elimination from the body. These reactions are broadly categorized into Phase I and Phase II metabolism.
Phase I metabolism of saponins often begins in the gastrointestinal tract, where intestinal flora play a crucial role. The enzymes produced by these gut bacteria can catalyze the hydrolysis of the glycosidic bonds, a process known as deglycosylation. This initial step can significantly alter the biological activity of the parent saponin (B1150181).
Following absorption, further metabolism can occur in the liver and other tissues, mediated by various enzyme systems. While direct evidence for the specific enzymes metabolizing this compound is not available, studies on the related compound, Kaikasaponin III, have shown effects on both Phase I and Phase II enzymes. For instance, Kaikasaponin III was found to influence the activities of Phase I enzymes like xanthine (B1682287) oxidase and aldehyde oxidase, and to increase the activities of Phase II enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase, and catalase in diabetic rats nih.gov. This suggests that saponins of this class can interact with and be metabolized by these enzyme systems.
Phase II metabolism typically involves the conjugation of the molecule or its Phase I metabolites with endogenous substances to increase their water solubility and facilitate excretion. For compounds present in Puerariae Flos, the major metabolic pathway for isoflavonoids involves glucuronidation and/or sulfation after deglycosylation at the C-7 position nih.gov. It is plausible that this compound undergoes similar Phase II conjugation reactions.
A systematic characterization of metabolites from Puerariae Flos extract in rats has provided valuable information. In this study, a total of 25 prototype components and 82 metabolites were identified or tentatively characterized in vivo nih.gov. Among the identified prototype components was this compound.
| Compound Name | Compound Type | Identification Status |
|---|---|---|
| This compound | Triterpenoid (B12794562) Saponin | Identified in vivo nih.gov |
| Kaikasaponin III | Triterpenoid Saponin | Identified in vivo nih.gov |
| Kakkasaponin I | Triterpenoid Saponin | Identified in vivo nih.gov |
| Baptisiasaponin I | Triterpenoid Saponin | Identified in vivo nih.gov |
| Soyasaponin I | Triterpenoid Saponin | Identified in vivo nih.gov |
Elucidation of Excretion Mechanisms
The excretion of saponins and their metabolites is a critical step in their pharmacokinetic profile. For many flavonoids and related compounds, fecal excretion via bile is a major route of elimination uodiyala.edu.iq. This pathway is particularly important for compounds that undergo enterohepatic circulation, where they are excreted in the bile, reabsorbed in the intestine, and returned to the liver.
Studies on the isoflavonoids from Puerariae Flos have shown that their metabolites are excreted in both urine and bile nih.gov. The process of glucuronidation and sulfation in the liver significantly increases the hydrophilicity of these compounds, which facilitates their transport into bile and subsequent elimination in the feces. Given the metabolic pathways observed for other constituents of Puerariae Flos, it is likely that this compound and its metabolites are also primarily excreted through the biliary-fecal route.
Future Directions and Advanced Research Perspectives
Discovery of Novel Biological Activities and Unexplored Molecular Targets
The diverse pharmacological effects of triterpenoid (B12794562) saponins (B1172615) suggest that Kaikasaponin I may possess a range of yet-to-be-discovered biological activities. researchgate.netnih.gov Many saponins exhibit properties such as anti-inflammatory, antimicrobial, antiviral, anticancer, and immunomodulatory effects. nih.govresearchgate.net Future research should focus on screening this compound against a wide panel of biological targets to identify novel therapeutic applications.
For instance, a related compound, Kaikasaponin III, has demonstrated antihepatotoxic, antidiabetic, and antithrombotic activities. nih.govnih.govmdpi.com This provides a strong rationale for investigating this compound for similar hepatoprotective and metabolic regulatory functions. rroij.comsemanticscholar.org High-throughput screening (HTS) campaigns can be employed to test this compound against various cell lines and protein targets, potentially uncovering novel anticancer or antiviral properties. Subsequent studies would then aim to identify the specific molecular targets and signaling pathways through which this compound exerts its effects, a crucial step for understanding its mechanism of action and potential for drug development. youtube.com
Table 1: Potential Biological Activities for this compound Based on Related Saponins
| Potential Activity | Observed in Related Saponins | Potential Research Direction |
|---|---|---|
| Antihepatotoxic | Kaikasaponin III, Soyasaponin I nih.gov | Investigate protective effects on liver cells against toxins. |
| Antidiabetic | Kaikasaponin III nih.govmdpi.com | Assess effects on blood glucose regulation and insulin (B600854) signaling. |
| Anticancer | Oleanane-type saponins nih.gov | Screen against various cancer cell lines to determine cytotoxicity and mechanism. |
| Antiviral | Oleanane-type saponins nih.gov | Evaluate efficacy against a panel of viruses. |
| Immunomodulatory | Quillaic acid-saponins nih.gov | Study effects on immune cell function and cytokine production. |
Application of Advanced Omics Technologies in Mechanistic Studies
To fully understand the biological effects of this compound, advanced "omics" technologies such as proteomics and glycomics will be indispensable. These approaches provide a global view of cellular changes in response to a compound, offering deep insights into its mechanism of action. nih.govfrontiersin.org
Proteomics: This technology can identify the full spectrum of proteins that interact with this compound or whose expression levels change upon treatment. researchgate.netcreative-proteomics.com By comparing the proteomes of treated and untreated cells, researchers can pinpoint specific proteins and pathways affected by the compound. creative-proteomics.com This is crucial for identifying direct molecular targets and understanding downstream cellular responses, moving beyond a single-target focus to a systems-level understanding of the saponin's activity. nih.gov
Glycomics: As a glycoside, the sugar moieties of this compound are critical to its function. researchgate.netnih.gov Glycomics, the study of the complete set of sugars (glycome) in a cell or organism, can reveal how this compound interacts with cellular glycans or influences cellular glycosylation processes. creative-proteomics.comcreative-proteomics.com Alterations in glycosylation are hallmarks of many diseases, including cancer, making this a promising area of investigation. acs.orgd-nb.info Understanding the interplay between this compound and the cellular glycome could unveil novel therapeutic mechanisms. creative-proteomics.com
Implementation of Synthetic Biology and Biosynthetic Engineering for Sustainable Production
The natural abundance of specific saponins like this compound in plants can be low, making extraction difficult and costly. researchgate.net Synthetic biology and biosynthetic engineering offer a sustainable and scalable alternative for producing these complex molecules. nih.gov
The biosynthesis of triterpenoid saponins involves a complex series of enzymatic reactions catalyzed by oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.govresearchgate.netelsevierpure.com By identifying the specific genes responsible for the this compound biosynthetic pathway, researchers can engineer microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to produce the compound. researchgate.net This approach, termed metabolic engineering, not only allows for large-scale production but also opens the door to creating novel saponin (B1150181) derivatives with potentially enhanced therapeutic properties by modifying the biosynthetic pathway. nih.govelsevierpure.com
Table 2: Key Enzyme Classes in Triterpenoid Saponin Biosynthesis
| Enzyme Class | Function in Biosynthesis | Engineering Application |
|---|---|---|
| Oxidosqualene Cyclases (OSCs) | Construct the basic triterpenoid skeleton. frontiersin.org | Introduce specific OSCs into host microbes to produce the desired aglycone backbone. |
| Cytochrome P450s (P450s) | Catalyze oxidative modifications of the skeleton. nih.gov | Engineer P450s to create diverse sapogenins. |
| Glycosyltransferases (UGTs) | Attach sugar moieties to the aglycone. elsevierpure.com | Use specific UGTs to control the glycosylation pattern, influencing solubility and activity. |
Integration of Computational Chemistry and Artificial Intelligence for Drug Discovery and Optimization
Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govnih.gov These technologies can be powerfully applied to the study of this compound.
Computational Chemistry: Molecular modeling and docking studies can predict how this compound interacts with potential protein targets at the atomic level. nih.gov Quantitative structure-activity relationship (QSAR) studies can be used to understand how specific structural features of the saponin contribute to its biological activity. researchgate.net This knowledge can guide the rational design of more potent and selective derivatives of this compound. youtube.commdpi.com
Artificial Intelligence (AI): AI and machine learning (ML) algorithms can analyze large datasets to predict the biological activities, potential targets, and even the toxicity of natural products like this compound. acs.orghelmholtz-hips.decas.org AI can screen vast virtual libraries of saponin derivatives to identify candidates with the highest potential for therapeutic efficacy, significantly reducing the time and cost associated with traditional screening methods. rsc.org As more data on natural products becomes available, AI will play an increasingly crucial role in unlocking their therapeutic potential. helmholtz-hips.de
Development of this compound as a Chemical Probe for Fundamental Biological Research
Beyond its direct therapeutic potential, this compound could be developed into a chemical probe to study fundamental biological processes. nih.gov A chemical probe is a small molecule used to perturb a specific protein or pathway, allowing researchers to investigate its function in a cellular context.
To be an effective probe, a molecule should have high potency and selectivity for its target. If this compound is found to have such properties, it can be modified with fluorescent tags or affinity labels. nih.gov These modified versions would allow researchers to visualize the location of the target protein within cells (fluorescent probes) or to isolate and identify the target protein from complex cellular mixtures (affinity probes). The development of a this compound-based chemical probe could provide a valuable tool for the broader life sciences community, enabling new discoveries about the biological pathways it modulates. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
